molecular formula C7H12O2 B031162 Ethyl 1-methylcyclopropanecarboxylate CAS No. 71441-76-4

Ethyl 1-methylcyclopropanecarboxylate

Cat. No.: B031162
CAS No.: 71441-76-4
M. Wt: 128.17 g/mol
InChI Key: IZPYNZLFBUQGCZ-UHFFFAOYSA-N
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Description

Ethyl 1-methylcyclopropanecarboxylate is an organic compound with the molecular formula C7H12O2. It is a colorless to very pale yellow liquid with a boiling point of 136°C and a density of 0.918 g/cm³ . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Ethyl 1-methylcyclopropanecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl methacrylate with a cyclopropanation reagent . The reaction conditions typically include the use of a catalyst and specific temperature and pressure settings to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 1-methylcyclopropanecarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-methylcyclopropanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-methylcyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These products can then participate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 1-methylcyclopropanecarboxylate can be compared with other similar compounds, such as:

    Ethyl cyclopropanecarboxylate: This compound has a similar structure but lacks the methyl group on the cyclopropane ring.

    Methyl cyclopropanecarboxylate: Similar to this compound but with a methyl ester group instead of an ethyl ester group.

    Cyclopropanecarboxylic acid: The parent carboxylic acid of this compound, lacking the ester group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

ethyl 1-methylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-9-6(8)7(2)4-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPYNZLFBUQGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221632
Record name Ethyl 1-methylcyclopropanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71441-76-4
Record name Cyclopropanecarboxylic acid, 1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71441-76-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methylcyclopropanecarboxylate
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Record name Ethyl 1-methylcyclopropanecarboxylate
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Record name Ethyl 1-methylcyclopropanecarboxylate
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Record name ETHYL 1-METHYLCYCLOPROPANECARBOXYLATE
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Synthesis routes and methods I

Procedure details

Cannon and coworkers (J. Am. Chem. Soc., 1959, 81, pages 1660-1666) disclose the reaction of α-methyl-γ-chlorobutyric acid ethyl ester with sodamide under strictly anhydrous conditions in benzene to provide 1-methylcyclopropane carboxylic acid ethyl ester in a yield of 47.6%. Schwarze and coworkers, U.S. Pat. No. 4,520,209, disclose the reaction of methyl 4-chloro-2-methylbutyrate in methanol with an excess of sodium methylate at a reaction temperature of 90° C. or higher. Although, an 87% yield was claimed by Schwarze et al., wiped film distillation or extraction was required to the separate methyl 1-methylcyclopropanecarboxylate from the sodium chloride by-product. Schwarze and coworkers disclose a boiling point for methyl 1-methylcyclopropanecarboxylate of 136° C. German Patent Publication DE 3026094 discloses the conversion of 4-chloro-2-methylbutyrate to 1-methylcyclopropaneamide via sodium methoxide/ammonia in an autoclave at 145° C.
Name
α-methyl-γ-chlorobutyric acid ethyl ester
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Synthesis routes and methods II

Procedure details

100 g of 1-methylcyclopropanoic acid was added to 150 ml of diethyl ether. The system was cooled to 0°-5° C. and 119 gm of thionyl chloride was added dropwise over a period of time. After addition, the system was heated at reflux for 8 hours. The system was then cooled to 0°-5° C. and 62 gm of ethanethiol was added dropwise. The system was heated at reflux for 6 hours and then stirred at room temperature for 72 hours. The diethyl ether was removed by stripping to give the 1-methylcyclopropanoic acid ethyl ester.
Quantity
100 g
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150 mL
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119 g
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62 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-methylcyclopropanecarboxylate
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